molecular formula C13H13BrN2OS B12936981 2-(4-Bromophenyl)-3-thioxohexahydroimidazo[1,5-a]pyridin-1(5h)-one CAS No. 60725-98-6

2-(4-Bromophenyl)-3-thioxohexahydroimidazo[1,5-a]pyridin-1(5h)-one

Cat. No.: B12936981
CAS No.: 60725-98-6
M. Wt: 325.23 g/mol
InChI Key: ZOJHDYKCZFFQAO-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-3-thioxohexahydroimidazo[1,5-a]pyridin-1(5h)-one is a heterocyclic compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound features a bromophenyl group and a thioxo group attached to a hexahydroimidazo[1,5-a]pyridin-1(5h)-one core, making it an interesting subject for synthetic and medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-3-thioxohexahydroimidazo[1,5-a]pyridin-1(5h)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the construction of the imidazo[1,5-a]pyridin-1(5h)-one scaffold with the desired substituents .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic routes mentioned above for large-scale production. This would include the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-3-thioxohexahydroimidazo[1,5-a]pyridin-1(5h)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Bromophenyl)-3-thioxohexahydroimidazo[1,5-a]pyridin-1(5h)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-3-thioxohexahydroimidazo[1,5-a]pyridin-1(5h)-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-3-thioxohexahydroimidazo[1,5-a]pyridin-1(5h)-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the bromophenyl and thioxo groups enhances its reactivity and potential for diverse applications .

Properties

CAS No.

60725-98-6

Molecular Formula

C13H13BrN2OS

Molecular Weight

325.23 g/mol

IUPAC Name

2-(4-bromophenyl)-3-sulfanylidene-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridin-1-one

InChI

InChI=1S/C13H13BrN2OS/c14-9-4-6-10(7-5-9)16-12(17)11-3-1-2-8-15(11)13(16)18/h4-7,11H,1-3,8H2

InChI Key

ZOJHDYKCZFFQAO-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(C1)C(=O)N(C2=S)C3=CC=C(C=C3)Br

Origin of Product

United States

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